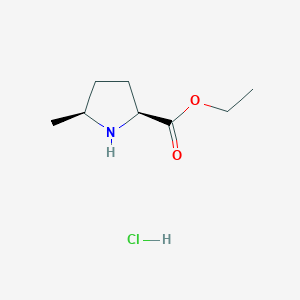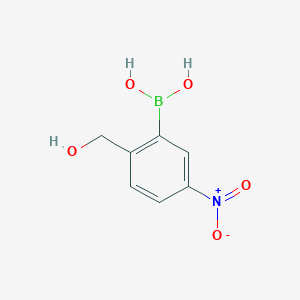
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt is a fluorinated benzoxazole derivative Benzoxazoles are a class of heterocyclic compounds that have significant applications in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative under specific conditions. One common method involves the use of 2-aminophenol and a fluorinated aldehyde in the presence of a catalyst such as a nanocatalyst or a metal catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent like water or an organic solvent .
Industrial Production Methods
Industrial production of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Applications De Recherche Scientifique
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another fluorinated benzoxazole derivative with antibacterial activity.
N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: A compound with potential pharmaceutical applications.
Uniqueness
6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt is unique due to its specific substitution pattern and the presence of a sodium salt, which can influence its solubility and reactivity. The fluorine atom in the benzoxazole ring enhances its biological activity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H4FNNaO3 |
|---|---|
Poids moléculaire |
204.11 g/mol |
InChI |
InChI=1S/C8H4FNO3.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12); |
Clé InChI |
VULGOWZYBXCJNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)OC(=N2)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)





![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)




